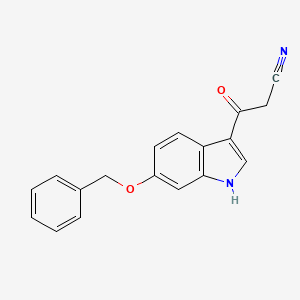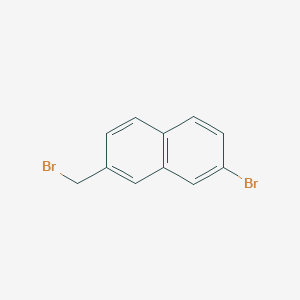![molecular formula C16H20ClNSi B11834683 N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine CAS No. 61222-43-3](/img/structure/B11834683.png)
N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a benzyl group attached to a methanamine backbone, with a 3-chlorophenyl and dimethylsilyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine typically involves a multi-step process. One common method includes the reaction of benzylamine with a chlorophenylsilane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted methanamines.
科学的研究の応用
N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Researchers study the compound for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-Benzyl-1-[(3-methylphenyl)(dimethyl)silyl]methanamine
- N-Benzyl-1-[(3-fluorophenyl)(dimethyl)silyl]methanamine
- N-Benzyl-1-[(3-bromophenyl)(dimethyl)silyl]methanamine
Uniqueness
N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
61222-43-3 |
|---|---|
分子式 |
C16H20ClNSi |
分子量 |
289.87 g/mol |
IUPAC名 |
N-[[(3-chlorophenyl)-dimethylsilyl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C16H20ClNSi/c1-19(2,16-10-6-9-15(17)11-16)13-18-12-14-7-4-3-5-8-14/h3-11,18H,12-13H2,1-2H3 |
InChIキー |
LJHPDPJAADFQHU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CNCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone](/img/structure/B11834614.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B11834629.png)
![(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide](/img/structure/B11834630.png)


![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11834646.png)
![N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide](/img/structure/B11834648.png)


![2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester](/img/structure/B11834664.png)


